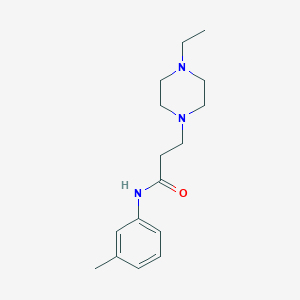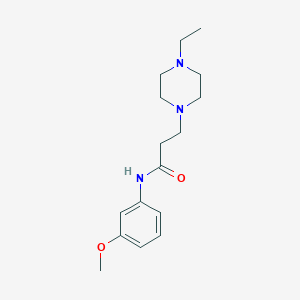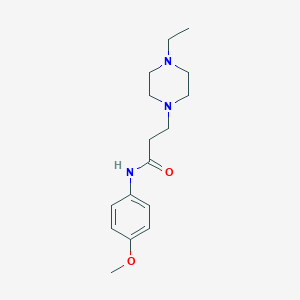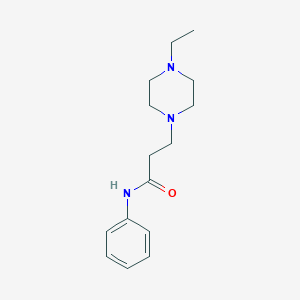![molecular formula C15H15ClN2O4S B248624 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone, also known as CBFM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBFM is a small molecule that is structurally similar to other piperazine derivatives, which are known to have a wide range of pharmacological properties.
Applications De Recherche Scientifique
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has potent anti-cancer activity, and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, and can reduce inflammation in animal models of arthritis. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been shown to have neuroprotective effects, and can protect neurons from damage caused by oxidative stress.
Mécanisme D'action
The mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is not fully understood, but several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the progression of diseases. For example, one study found that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can inhibit the activity of a protein called AKT, which is involved in the growth and survival of cancer cells. Another study found that [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties, and can scavenge free radicals that are produced during oxidative stress. In animal models, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has been found to reduce tumor growth, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has several advantages for use in lab experiments, including its small size, which allows it to be easily synthesized and purified. It is also relatively stable, and can be stored for long periods of time without degradation. However, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone. One area of interest is the development of more efficient synthesis methods, which could lead to the production of larger quantities of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone for use in experiments. Another area of interest is the study of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone in combination with other drugs, to determine whether it has synergistic effects that could enhance its therapeutic potential. Finally, more research is needed to fully understand the mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone, which could lead to the development of more targeted therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with furan-2-carbaldehyde. The final product is obtained after purification by column chromatography. This method has been described in detail in several research papers, and has been found to be efficient and reproducible.
Propriétés
Nom du produit |
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone |
|---|---|
Formule moléculaire |
C15H15ClN2O4S |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Clé InChI |
BXRIJNFJSWTNQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
methanone](/img/structure/B248577.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)